molecular formula C22H18N2O3 B15442837 4(3H)-Quinazolinone, 3-(2-(3,4-dihydroxyphenyl)ethyl)2-phenyl- CAS No. 67090-27-1

4(3H)-Quinazolinone, 3-(2-(3,4-dihydroxyphenyl)ethyl)2-phenyl-

Cat. No.: B15442837
CAS No.: 67090-27-1
M. Wt: 358.4 g/mol
InChI Key: VECRZOCLSBERFP-UHFFFAOYSA-N
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Description

The compound 4(3H)-Quinazolinone, 3-(2-(3,4-dihydroxyphenyl)ethyl)-2-phenyl- is a substituted quinazolinone derivative characterized by a phenyl group at the 2-position and a 3,4-dihydroxyphenylethyl moiety at the 3-position. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for diverse biological activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67090-27-1

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

3-[2-(3,4-dihydroxyphenyl)ethyl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C22H18N2O3/c25-19-11-10-15(14-20(19)26)12-13-24-21(16-6-2-1-3-7-16)23-18-9-5-4-8-17(18)22(24)27/h1-11,14,25-26H,12-13H2

InChI Key

VECRZOCLSBERFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)O)O

Origin of Product

United States

Biological Activity

4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds recognized for their diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. This article focuses on the compound 4(3H)-quinazolinone, 3-(2-(3,4-dihydroxyphenyl)ethyl)-2-phenyl- , exploring its synthesis, biological activities, and relevant case studies.

Antioxidant Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antioxidant properties. For instance, a study evaluated various derivatives and highlighted that the presence of hydroxyl groups in specific positions on the phenyl ring is crucial for enhancing antioxidant activity. Compounds with two hydroxyl groups in the ortho position showed superior metal-chelating properties, which are essential for antioxidant mechanisms .

Anticancer Activity

Quinazolinones have been extensively investigated for their anticancer potential. The compound has shown promising results against several cancer cell lines. For example, derivatives similar to this compound exhibited cytotoxic effects on prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for these compounds ranged from 10 µM to 12 µM, indicating effective dose-dependent inhibition of cell growth .

Antibacterial and Antifungal Properties

Quinazolinone derivatives have also been reported to possess antibacterial and antifungal activities. This compound's structural features contribute to its ability to inhibit bacterial growth effectively. Studies indicate that certain modifications in the quinazolinone structure can enhance its efficacy against various bacterial strains .

Case Studies

  • Antioxidant Evaluation : A study utilized three different methods (ABTS, TEAC, and CUPRAC assays) to assess the antioxidant activity of quinazolinone derivatives. The results indicated that compounds with specific substituents exhibited significantly higher antioxidant capacities compared to others .
  • Cytotoxicity Assessment : In a comparative study of quinazolinone derivatives, several compounds were tested against cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutics, suggesting their potential as alternative anticancer agents .

Summary Table of Biological Activities

Biological ActivityObservationsReference
AntioxidantHydroxyl groups enhance activity; metal chelation noted
AnticancerEffective against PC3, MCF-7, HT-29; IC50: 10-12 µM
AntibacterialEffective against various bacterial strains
AntifungalExhibits antifungal activity in vitro

Comparison with Similar Compounds

Substitution at the 3-Position
  • 3-(4-Bromophenyl)-4(3H)-quinazolinone: Exhibited high anti-inflammatory activity (protein denaturation assay) and antioxidant capacity (DPPH scavenging: ~85% at 100 µg/mL) .
  • 3-(4-Methylphenyl)-4(3H)-quinazolinone: Demonstrated significant anti-inflammatory activity and moderate antioxidant effects .
Substitution at the 2-Position
  • 2-Methyl-4(3H)-quinazolinone: Synthesized via condensation of anthranilamide with triethyl orthoacetate, showing moderate analgesic activity in acetic acid-induced writhing tests .
  • 2-Phenyl-4(3H)-quinazolinone: Displayed improved analgesic activity compared to methyl-substituted derivatives, suggesting aromatic groups enhance bioactivity .
  • Target Compound (2-phenyl) : The phenyl group may synergize with the 3,4-dihydroxyphenylethyl moiety to enhance both anti-inflammatory and antioxidant profiles .
Halogenated Derivatives
  • 7-Chloro-3-[...]-quinazolinone (UR-9825): A potent antifungal agent with activity against Candida and Aspergillus spp. (MIC: 0.03–0.5 µg/mL). Its chlorine substituent at C7 improves lipophilicity and target binding .

Pharmacokinetic and Physicochemical Properties

  • Ferrocenyl-substituted 4(3H)-quinazolinone: Exhibited redox activity due to the ferrocene moiety, with a one-electron oxidation peak at +0.45 V (vs. Ag/AgCl) . The target compound’s catechol group may similarly participate in metal chelation or redox cycling, influencing its pharmacokinetics .
  • 3-(4-Ethoxyphenyl)-2-((3-methylbenzyl)thio)-4(3H)-quinazolinone: The ethoxy group increases hydrophobicity (logP ~3.5), whereas the target compound’s dihydroxyphenylethyl group (logP ~2.1) may improve water solubility and tissue penetration .

Structure-Activity Relationship (SAR) Trends

  • Electron-Donating Groups (e.g., -OH, -OCH₃) : Improve antioxidant and anti-inflammatory activities via radical scavenging and enzyme inhibition .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups at C2 (e.g., phenyl) enhance receptor binding affinity compared to aliphatic chains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4(3H)-quinazolinone derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A widely used approach involves condensation of anthranilic acid derivatives with amines or carbonyl compounds. For example, phosphorus pentaoxide-amine hydrochloride mixtures at 180–250°C enable efficient cyclization to form 4(3H)-quinazolinones, with yields up to 96% under optimized temperature and catalyst conditions . Solvent-free methods using Brønsted acidic ionic liquids (e.g., [BSMIM]OTs) reduce reaction time (≤2 hours) and improve sustainability by eliminating metal catalysts . Key variables include temperature, catalyst loading, and substituent compatibility.

Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?

  • Methodological Answer : These derivatives exhibit broad pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. For instance, bromo-substituted derivatives show enhanced cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 µM in breast cancer models) , while 2-methyl-3-thiadiazole variants inhibit acetylcholinesterase (AChE) with IC₅₀ values comparable to donepezil . Activity is highly substituent-dependent, requiring systematic SAR studies to identify pharmacophores .

Q. How are 4(3H)-quinazolinone derivatives characterized structurally?

  • Methodological Answer : Spectroscopic techniques (NMR, IR, and MS) confirm functional groups and substitution patterns. X-ray crystallography resolves conformational details, such as dihedral angles between aromatic rings (e.g., 7.9° in 2-(4-fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one) . For ambiguous structures, computational modeling (DFT) and 2D-NOSEY experiments clarify regiochemistry .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

  • Methodological Answer : Steric hindrance from substituents (e.g., 3,4-dihydroxyphenyl groups) often reduces yields. Microwave-assisted synthesis or high-pressure conditions enhance reaction kinetics. For example, ionic liquid-catalyzed protocols achieve 85–92% yields for bulky derivatives by stabilizing transition states . Post-synthetic modifications (e.g., bromination) can also introduce substituents post-cyclization to avoid steric issues during core formation .

Q. What strategies address contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and HPLC-purity verification (>95%) are critical. Meta-analyses of SAR data reveal trends; for example, electron-withdrawing groups at C2 enhance antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Q. How do solvent-free conditions influence reaction mechanisms in quinazolinone synthesis?

  • Methodological Answer : Brønsted acidic ionic liquids act as dual acid catalysts and templates, lowering activation energy by stabilizing protonated intermediates. Kinetic studies (e.g., in situ FTIR monitoring) show accelerated cyclization rates (k ≈ 0.15 min⁻¹) compared to solvent-based systems . Solvent-free conditions also reduce side reactions (e.g., hydrolysis), improving selectivity .

Q. What are the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of bioactive quinazolinones?

  • Methodological Answer : In vitro assays (Caco-2 permeability, microsomal stability) and in vivo mouse models identify lead compounds. For example, 2-ethyl-3-isopropyl derivatives show oral bioavailability (>60%) and low clearance (0.2 L/h/kg) in pharmacokinetic studies . Metabolite identification via LC-MS/MS reveals phase I oxidation as the primary metabolic pathway .

Q. How can computational tools guide the design of quinazolinone-based therapeutics?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like AChE or penicillin-binding proteins. MD simulations (100 ns) assess stability of ligand-receptor complexes, with RMSD < 2 Å indicating favorable interactions . QSAR models using Hammett constants (σ) and logP values optimize substituent hydrophobicity and electronic effects .

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